molecular formula C16H17N3O3 B609309 N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide CAS No. 1259296-46-2

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

Cat. No.: B609309
CAS No.: 1259296-46-2
M. Wt: 299.33
InChI Key: NNQAQGDSGCGFER-UHFFFAOYSA-N
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Description

MPI_5a is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is a predominantly cytoplasmic enzyme that targets α-tubulin, cortactin, and heat shock protein 90, among other substrates. MPI_5a has an inhibitory concentration (IC50) of 36 nanomolar in tumor cell models and inhibits the acetylation of tubulin in cells with an IC50 value of 210 nanomolar .

Mechanism of Action

Target of Action

MPI-5a, also known as MPI_5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.

Mode of Action

MPI-5a interacts with HDAC6 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents HDAC6 from removing acetyl groups from its substrate proteins, leading to an accumulation of acetylated proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by MPI-5a is the histone acetylation pathway . By inhibiting HDAC6, MPI-5a disrupts the balance of acetylation and deacetylation, a key regulatory mechanism of gene expression. This disruption can affect various downstream cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The bioavailability of MPI-5a would depend on these factors, as well as on its chemical stability and solubility .

Result of Action

The inhibition of HDAC6 by MPI-5a leads to an increase in the acetylation of tubulin and other proteins, disrupting normal cellular functions and leading to cell death . This makes MPI-5a a potential therapeutic agent for diseases characterized by overactive HDAC6, such as certain types of cancer .

Action Environment

The efficacy and stability of MPI-5a, like many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the patient’s overall health status. Specific studies on the environmental influences on mpi-5a’s action are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPI_5a involves the reaction of N-Methylpyrrole-2-carboxylic acid with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate. The detailed synthetic route and reaction conditions are as follows:

    Step 1: N-Methylpyrrole-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride.

    Step 2: The acyl chloride is then reacted with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate in the presence of a base such as triethylamine to form the desired product, MPI_5a.

Industrial Production Methods

Industrial production methods for MPI_5a are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

MPI_5a primarily undergoes the following types of reactions:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving MPI_5a include:

    Reagents: N-Methylpyrrole-2-carboxylic acid, 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate, thionyl chloride, triethylamine.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.

Major Products Formed

The major product formed from the reactions involving MPI_5a is the acetylated form of tubulin, which accumulates in cells due to the inhibition of histone deacetylase 6 .

Properties

IUPAC Name

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAQGDSGCGFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in a vial was dissolved in MeOH (1 mL) and hydroxylamine potassium salt (0.682 mL, 1.2 mmol; 1.76 M in MeOH) was added. The solution was shaken at rt for 2 h before acetic acid (0.0682 mL, 1.2 mmol) was added to neutralize the reaction. The solvent was then completely evaporated and to the residue was added DMSO (1.2 mL). After filtration, the solution was purified by prep-HPLC to yield N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (0.0073 g, 16.2%). LC-MS: (AA) ES+ 301; 1H NMR (Methanol-d4, 400 MHz) δ 7.87 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.0 Hz, 1H), 6.86 (t, J=1.8 Hz, 1H), 6.52 (dd, J=3.8, 1.5 Hz, 1H), 6.12 (dd, J=3.8, 2.5 Hz, 1H), 4.96 (s, 2H), 4.07 (t, J=5.8 Hz, 2H), 3.74 (s, 3H), 3.11 (t, J=6.0 Hz, 2H).
Name
Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
hydroxylamine potassium salt
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Quantity
0.0682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 2
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 4
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 6
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

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